4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
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Description
4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H19ClN2O5 and its molecular weight is 450.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Derivatives
Poly[bis(pyrrol-2-yl)arylenes]
A series of derivatized bis(pyrrol-2-yl) arylenes were synthesized and studied for their conducting properties. These materials showed low oxidation potentials and high stability in their conducting form, indicating potential use in electronic applications (Sotzing et al., 1996).
Towards New Heterocycle-Based Molecules
Research on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) involved synthesis, characterization, and reactivity studies. The compound showed potential for non-linear optics and as an anti-cancerous drug lead (Murthy et al., 2017).
Synthesis of Pyrrolin-2-ones
The synthesis of 5-methoxylated 3-pyrrolin-2-ones, useful for agrochemicals or medicinal compounds, was achieved through the rearrangement of chlorinated pyrrolidin-2-ones (Ghelfi et al., 2003).
Applications in Polymer Science and Materials
n-Type Conjugated Polyelectrolyte for Solar Cells
A novel n-type conjugated polyelectrolyte was synthesized for use as an electron transport layer in inverted polymer solar cells. This material showed high conductivity and improved power conversion efficiency (Hu et al., 2015).
Organosoluble and Thermal Stable Polyimides
New polyimides derived from a novel aromatic diamine monomer showed excellent solubility, thermal stability, and hydrophobicity. These properties indicate their potential use in advanced material applications (Huang et al., 2017).
Antimicrobial and Antioxidant Properties
Antimicrobial Evaluation of Pyridyl Benzoate Derivatives
New pyridyl benzoates were synthesized and showed comparable antibacterial activity against gram-positive bacteria to standard antibiotics (Eldeab, 2019).
Antioxidant Activity of Pyrroline-2-ones
Synthesized 3-pyrroline-2-one derivatives exhibited promising antioxidant activity, with one compound comparable to conventional antioxidants in scavenging hydroxyl radicals (Nguyen et al., 2022).
Properties
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-ethoxy-4-hydroxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5/c1-2-32-18-13-15(8-11-17(18)28)21-20(22(29)14-6-9-16(25)10-7-14)23(30)24(31)27(21)19-5-3-4-12-26-19/h3-13,21,28-29H,2H2,1H3/b22-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXGRRWXWZLQSW-XDOYNYLZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=CC=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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